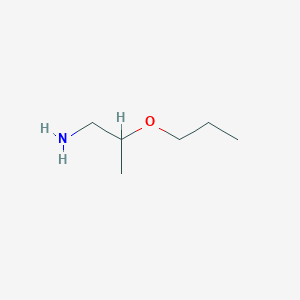

2-Propoxypropan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H15NO |

|---|---|

Molecular Weight |

117.19 g/mol |

IUPAC Name |

2-propoxypropan-1-amine |

InChI |

InChI=1S/C6H15NO/c1-3-4-8-6(2)5-7/h6H,3-5,7H2,1-2H3 |

InChI Key |

ZYSOCEMLXONWAC-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(C)CN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Propoxypropan 1 Amine

Direct Synthesis Approaches

Direct synthesis methods offer a streamlined approach to obtaining 2-Propoxypropan-1-amine, often by constructing the molecule from readily available starting materials in a sequential manner.

A key strategy for the synthesis of this compound involves the initial reaction of propylene (B89431) oxide with propanol (B110389) to form the intermediate, 2-propoxy-1-propanol (B159945). This glycol ether is then subjected to amination to yield the final product. Like other epoxides, propylene oxide undergoes ring-opening reactions when treated with alcohols, a process known as alkoxylation, to produce glycol ethers. wikipedia.org

For instance, cobalt-based catalysts are effective in the amination of polyalkylene glycols, which are structurally related to 2-propoxy-1-propanol. nih.gov These catalysts facilitate the initial dehydrogenation of the alcohol to an aldehyde, which then reacts with ammonia (B1221849) to form an imine. The final step involves the hydrogenation of the imine to the desired primary amine. nih.gov Supported nickel catalysts, for example on γ-Al2O3, are also widely used for the reductive amination of alcohols like propanol, demonstrating good conversion and selectivity. escholarship.orgresearchgate.net

Table 1: Catalytic Systems for the Amination of Alcohols

| Catalyst | Support | Reactant | Product | Reference |

|---|---|---|---|---|

| Cobalt-based | - | Polyalkylene Glycols | Polyetheramine | nih.gov |

| Nickel | γ-Al2O3 | 2-Propanol | Monoisopropylamine | researchgate.net |

The efficiency of the amination process is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, pressure, and the molar ratio of reactants. For the amination of polyalkylene glycols using a cobalt-based catalyst, the reaction is typically carried out at elevated temperatures, around 220 °C, and high pressures. nih.gov The molar ratio of ammonia to the alcohol is also a critical factor, with a higher ratio generally favoring the formation of the primary amine. nih.gov

In the reductive amination of 2-propanol over a Co/γ-Al2O3 catalyst, a high concentration of reduced cobalt metal surface was found to enhance the conversion of the alcohol, while an excess of ammonia promoted the selectivity towards the primary amine. The presence of hydrogen is also crucial to prevent catalyst deactivation by hindering the formation of metal nitrides. researchgate.net

Table 2: Optimized Reaction Conditions for Alcohol Amination

| Parameter | Value | Reactant System | Reference |

|---|---|---|---|

| Temperature | 220 °C | Polyalkylene Glycol / Cobalt Catalyst | nih.gov |

| Pressure | ~110-230 bar | Polyalkylene Glycol / Cobalt Catalyst | nih.gov |

| NH3/OH mole ratio | 5 | Polyalkylene Glycol / Cobalt Catalyst | nih.gov |

Reductive amination, also known as reductive alkylation, is a versatile and widely used method for the synthesis of amines. wikipedia.org This process involves the conversion of a carbonyl group to an amine via an intermediate imine. In the context of synthesizing this compound, this pathway would start from an appropriate precursor containing a carbonyl group or one that can be converted to it.

The synthesis of this compound can be envisioned through the reductive amination of a glycol ether intermediate, specifically 2-propoxy-1-propanol. The general mechanism for the reductive amination of an alcohol involves its initial dehydrogenation to the corresponding aldehyde or ketone. escholarship.orgnih.gov In this case, 2-propoxy-1-propanol would be dehydrogenated to 2-propoxypropanal. This aldehyde then reacts with ammonia to form an imine, which is subsequently hydrogenated to yield this compound. nih.gov The entire sequence is a form of "borrowing hydrogen" or "hydrogen-transfer" methodology. nih.gov

The success of the reductive amination of alcohols hinges on the choice of catalyst, which must be capable of facilitating both the dehydrogenation and hydrogenation steps. Nickel- and cobalt-containing catalysts are particularly effective for this purpose. escholarship.orgresearchgate.netmdpi.com

Nickel-based catalysts have been shown to be promising for the amination of various alcohols due to their high activity and stability. escholarship.org For example, a Ni/γ-Al2O3 catalyst has been successfully used for the reductive amination of 2-propanol to monoisopropylamine. researchgate.net The reaction mechanism proceeds through the dehydrogenation of the alcohol to a ketone, followed by reaction with ammonia to form an imine, and finally hydrogenation of the imine to the amine. wikipedia.org

Reductive Amination Pathways

Advanced Synthetic Strategies and Precursors

Advanced synthetic routes to this compound focus on the use of highly reactive three-membered ring intermediates, specifically aziridinium (B1262131) ions. These strategies provide a versatile platform for the construction of the target molecule, often with a high degree of regio- and stereoselectivity.

Generation from Aziridinium Ion Intermediates

A key advanced strategy for the synthesis of this compound involves the formation of an aziridinium ion intermediate, which is subsequently opened by a propanol nucleophile. This approach is advantageous due to the high reactivity of the strained aziridinium ring, which facilitates nucleophilic attack.

The synthesis can commence from an optically active precursor, such as a chiral aziridine (B145994), to yield an enantiomerically pure final product. The formation of the aziridinium ion is typically achieved by the protonation or alkylation of the nitrogen atom of the aziridine ring. For the synthesis of this compound, a suitable starting material would be 2-methylaziridine (B133172).

The reaction of an enantiomerically pure 2-substituted aziridine with a strong acid or an alkylating agent can generate a stable aziridinium ion. rsc.org This intermediate can then react with an external nucleophile, in this case, propanol, to yield the desired acyclic amine derivative in a regio- and stereoselective manner. rsc.org The ring-opening of the aziridinium ion generated from 2-methylaziridine with propanol would proceed via a nucleophilic substitution (SN2) type mechanism. Lewis acids such as trifluoromethanesulfonic acid (TfOH), copper(II) triflate (Cu(OTf)₂), or boron trifluoride etherate (BF₃·OEt₂) can be employed to catalyze this ring-opening reaction. iitk.ac.in The propanol, acting as a nucleophile, will preferentially attack the less sterically hindered carbon of the aziridinium ring, leading to the formation of this compound.

Table 1: Proposed Reaction Conditions for the Synthesis of this compound via Aziridinium Ion Intermediate

| Precursor | Reagent | Catalyst | Solvent | Product |

| 2-Methylaziridine | Propanol | Lewis Acid (e.g., TfOH, Cu(OTf)₂, BF₃·OEt₂) | Propanol (as solvent and reagent) | This compound |

This table presents a proposed synthetic route based on analogous reactions reported in the literature.

An alternative route to the aziridinium ion intermediate involves the conversion of N,N-substituted β-amino alcohols. A suitable precursor for this compound would be a derivative of 1-aminopropan-2-ol. wikipedia.orgnist.govchemeo.comfishersci.ca The hydroxyl group of the β-amino alcohol can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent intramolecular cyclization, driven by the nucleophilic nitrogen atom, results in the formation of the corresponding N,N-disubstituted aziridinium ion.

This in-situ generated aziridinium ion can then be subjected to nucleophilic attack by propanol, leading to the formation of a quaternary ammonium (B1175870) salt. The final step would involve the removal of the N-substituents to yield the primary amine, this compound. This method offers the advantage of starting from readily available and often chiral β-amino alcohols, allowing for stereocontrol in the final product.

Functionalization and Derivatization during Synthesis

During the synthesis of this compound, various functionalization and derivatization strategies can be employed to modify the final molecule or to aid in its purification and characterization. As a primary amine, this compound is amenable to a wide range of chemical modifications.

Common derivatization reactions for primary amines include acylation, silylation, and reaction with specific derivatizing reagents to introduce chromophores or fluorophores, which can facilitate detection and quantification by analytical techniques such as HPLC or GC. nih.gov

Table 2: Common Derivatization Reactions for Primary Amines

| Reaction Type | Reagent | Derivative Formed | Purpose |

| Acylation | Acyl chlorides, Anhydrides | Amide | Protection of the amino group, introduction of functional groups |

| Silylation | Silylating agents (e.g., BSTFA) | Silylamine | Increased volatility for GC analysis |

| Schiff Base Formation | Aldehydes, Ketones | Imine | Introduction of a wide range of substituents |

| Reaction with Dansyl Chloride | Dansyl Chloride | Dansyl amide | Fluorescent labeling for detection |

| Reaction with OPA | o-Phthalaldehyde (OPA) | Isoindole derivative | Fluorescent labeling for detection |

These derivatization techniques can be applied to this compound to create a library of related compounds with diverse properties or to prepare it for specific analytical procedures. nih.govresearchgate.net For instance, reaction with an acyl chloride could introduce a new functional group, while derivatization with dansyl chloride would render the molecule fluorescent, enhancing its detectability. nih.gov

Chemical Reactivity and Transformation of 2 Propoxypropan 1 Amine

Oxidation Reactions

The oxidation of primary amines can lead to a range of products depending on the specific oxidizing agent used and the reaction conditions. For 2-Propoxypropan-1-amine, these reactions primarily involve the conversion of the aminomethyl group (-CH2NH2) into a carbonyl group.

Formation of Aldehydes and Ketones

The oxidation of a primary amine like this compound typically yields an aldehyde. The reaction proceeds through an intermediate aldimine (RCH=NH), which is subsequently hydrolyzed to form the corresponding aldehyde and ammonia (B1221849). quora.com In this case, this compound is oxidized to 2-propoxypropanal. Ketones are generally formed from the oxidation of secondary amines. libretexts.orgchemguide.co.uk

Investigation of Oxidizing Agent Efficacy (e.g., Potassium Permanganate, Chromium Trioxide)

The choice of oxidizing agent is critical in determining the outcome and efficiency of the oxidation of primary amines.

Potassium Permanganate (KMnO4): As a powerful oxidizing agent, KMnO4 can oxidize primary amines. quora.com The reaction can be complex and may lead to the formation of aldehydes, which can be further oxidized to carboxylic acids if the conditions are not carefully controlled. quora.comchemistrysteps.com The oxidation of primary amines with KMnO4 can proceed through several steps, potentially yielding different products depending on the specific reaction parameters. quora.com

Chromium Trioxide (CrO3): Chromium(VI) reagents, derived from chromium trioxide, are widely used for the oxidation of alcohols to aldehydes and ketones. organicchemistrydata.org While less common for the direct oxidation of primary amines to aldehydes in a single step, chromium-based reagents can be part of synthetic pathways to achieve this transformation. organic-chemistry.orgwikipedia.org Chromium trioxide itself is a strong oxidant that can convert primary alcohols to carboxylic acids and secondary alcohols to ketones. wikipedia.org Its application in amine oxidation requires specific conditions to control the reaction and avoid unwanted side products. organic-chemistry.org

| Oxidizing Agent | Typical Product from Primary Amine | General Efficacy and Notes |

|---|---|---|

| Potassium Permanganate (KMnO4) | Aldehyde, potentially over-oxidized to Carboxylic Acid | Strong, non-selective oxidant. Reaction can be difficult to control to stop at the aldehyde stage. quora.comyoutube.com |

| Chromium Trioxide (CrO3) based reagents | Aldehyde | More commonly used for oxidizing alcohols. organicchemistrydata.org Its complexes (e.g., PCC, Collins reagent) offer better selectivity. wikipedia.org Chromium(VI) compounds are toxic and require careful handling. organic-chemistry.org |

Oxidative Byproduct Analysis under Environmental Stressors (e.g., UV/H2O2)

Advanced Oxidation Processes (AOPs), such as the use of ultraviolet (UV) light in combination with hydrogen peroxide (H2O2), are powerful methods for degrading organic compounds. This process generates highly reactive hydroxyl radicals (•OH) that can attack this compound. The reaction is not selective and typically leads to the breakdown of the molecule into smaller fragments and eventually mineralization to CO2, H2O, and inorganic ions.

The oxidation of primary amines with reagents like hydrogen peroxide can lead to nitroso or nitro compounds. britannica.comlibretexts.org Under the more aggressive conditions of UV/H2O2, the degradation pathway is expected to be complex, involving multiple steps of oxidation and bond cleavage. Potential byproducts could include smaller aldehydes, carboxylic acids, and the release of the nitrogen atom as ammonia, which can be further oxidized to nitrite and nitrate ions.

| Byproduct Category | Potential Compounds | Formation Pathway |

|---|---|---|

| Organic Intermediates | 2-propoxypropanal, Propionaldehyde, Acetic acid, Formic acid | Cleavage of C-C and C-O bonds and subsequent oxidation. |

| Nitrogenous Species | Ammonia (NH3), Nitrite (NO2-), Nitrate (NO3-) | Cleavage of the C-N bond followed by oxidation of the nitrogen atom. |

Reduction Reactions

Conversion to Corresponding Alcohols

The direct conversion of a primary amine to its corresponding alcohol is not a reduction reaction but rather a substitution reaction. This transformation is typically achieved through diazotization. The primary amine, this compound, is treated with nitrous acid (HNO2), which is usually generated in situ from sodium nitrite (NaNO2) and a strong acid like hydrochloric acid (HCl). quora.com This reaction forms an unstable diazonium salt intermediate, which then reacts with water to yield the corresponding alcohol, 2-propoxypropan-1-ol, with the evolution of nitrogen gas. quora.com

Evaluation of Reducing Agents (e.g., Lithium Aluminum Hydride)

Powerful reducing agents like Lithium Aluminum Hydride (LiAlH4) are generally not used to reduce primary amines. The amino group is typically resistant to reduction by common hydride reagents. Instead, LiAlH4 is a highly effective reagent for the synthesis of amines from other functional groups. byjus.com For instance, it readily reduces amides and nitriles to form primary amines. masterorganicchemistry.comjove.comjove.com Therefore, while LiAlH4 is a cornerstone reagent in synthetic chemistry involving amines, its role is in their formation rather than their reduction to alcohols.

| Starting Functional Group | Product after Reaction with LiAlH4 | Reaction Type |

|---|---|---|

| Amide (Primary, Secondary, Tertiary) | Amine (Primary, Secondary, Tertiary) | Reduction masterorganicchemistry.comjove.com |

| Nitrile | Primary Amine | Reduction byjus.comjove.com |

| Primary Amine | No reaction (under typical conditions) | N/A |

| Carboxylic Acid / Ester | Primary Alcohol | Reduction byjus.com |

Lack of Specific Research Data on this compound Prevents Detailed Analysis of Chemical Reactivity and Transformation

The outlined sections on nucleophilic substitution and hydrolytic degradation require specific experimental evidence that is not present in the public domain for this compound. General information on the reactivity of ethers and amines can provide a hypothetical framework for its behavior, but this would be speculative and not meet the requirement for a scientifically rigorous article based on diverse sources.

For instance, while the cleavage of ethers under strong acidic conditions is a well-documented reaction, the specific conditions, reaction rates, and product distributions for the replacement of the propoxy group in this compound are not documented. Similarly, while primary amines can undergo various reactions, their role as a substrate in the nucleophilic substitution of an adjacent alkoxy group is not a commonly reported transformation. Information regarding the influence of catalysts or the reaction with specific nucleophiles like thiophenol and phenol for this compound is also absent.

Furthermore, detailed mechanisms and kinetic data for the hydrolytic degradation of this compound under acidic or alkaline conditions have not been the subject of published studies. While analogies can be drawn from the hydrolysis of other ethers, the presence of the neighboring amino group would likely have a significant, yet unquantified, influence on the reaction pathways and rates.

Given the constraints and the commitment to providing accurate and non-speculative information, it is not possible to fulfill the request for a detailed article on the chemical reactivity and transformation of this compound. Further experimental research on this specific compound is required to provide the necessary data for such an analysis.

Hydrolytic Degradation Mechanisms

Identification of Hydrolytic Degradation Products

The structure of this compound features two primary functional groups susceptible to degradation under hydrolytic conditions: the ether linkage and the amine group. The stability of these groups is highly dependent on the pH and temperature of the environment.

The ether bond (C-O-C) is generally stable but can undergo cleavage under strong acidic conditions and high temperatures. embibe.comdoubtnut.com This acid-catalyzed hydrolysis involves protonation of the ether oxygen, followed by nucleophilic attack by water. Cleavage of the propoxy group from the main chain would result in the formation of two alcohol-containing compounds.

The carbon-nitrogen (C-N) single bond in a primary amine is typically resistant to hydrolysis. However, derivatives of the amine, such as amides or imines formed through other reactions, are susceptible to hydrolysis which would regenerate the parent amine. masterorganicchemistry.com Therefore, for the parent compound, degradation is most likely to initiate at the ether linkage.

Potential hydrolytic degradation products are outlined in the table below.

| Potential Degradation Product | Chemical Formula | Formation Condition | Notes |

|---|---|---|---|

| Propan-1-ol | C₃H₈O | Acid-catalyzed hydrolysis | Results from the cleavage of the ether bond. |

| 1-Aminopropan-2-ol | C₃H₉NO | Acid-catalyzed hydrolysis | The corresponding fragment from the cleavage of the ether bond. |

General Amine Reactivity and Derivatives

As a primary amine, this compound serves as a versatile building block in organic synthesis, exhibiting reactivity characteristic of its nucleophilic nitrogen atom.

Ammonolysis of Alkyl Halides for Amine Formation

The formation of amines through the reaction of an alkyl halide with ammonia or another amine is a fundamental process known as amine alkylation. wikipedia.org This reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. ucalgary.ca

A plausible synthetic route to this compound could involve the reaction of a suitable precursor, such as 1-chloro-2-propoxypropane, with ammonia. However, a significant drawback of this method is the potential for overalkylation. wikipedia.orgmasterorganicchemistry.com The product, this compound, is itself a nucleophile and can compete with ammonia to react with the alkyl halide. This leads to the formation of a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, often resulting in poor selectivity for the desired primary amine. libretexts.orgnih.gov

| Reactant 1 | Reactant 2 | Primary Product | Potential Byproducts |

|---|---|---|---|

| 1-Chloro-2-propoxypropane | Ammonia (NH₃) | This compound | Bis(2-propoxypropyl)amine, Tris(2-propoxypropyl)amine |

Condensation Reactions Involving Amine Functionalities

Condensation reactions are a cornerstone of amine chemistry, involving the joining of two molecules with the elimination of a small molecule, typically water.

Imine Formation: this compound readily reacts with aldehydes and ketones in a reversible, acid-catalyzed reaction to form imines, also known as Schiff bases. libretexts.orgjove.com The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration yields the C=N double bond characteristic of an imine. openstax.orgunizin.org

Amide Formation: The reaction between an amine and a carboxylic acid to form an amide is another key condensation reaction. researchgate.net Direct reaction often results in the formation of a stable ammonium carboxylate salt. Therefore, the reaction typically requires high temperatures to drive off water or the use of coupling agents or conversion of the carboxylic acid to a more reactive derivative (like an acyl chloride) to proceed efficiently. nih.govresearchgate.net

| Reactant for Condensation | Reaction Type | Resulting Product Class | Example Product Name |

|---|---|---|---|

| Acetone (a ketone) | Imine Formation | Imine (Ketimine) | N-(2-Propoxypropyl)propan-2-imine |

| Acetaldehyde (an aldehyde) | Imine Formation | Imine (Aldimine) | N-Ethylidene-2-propoxypropan-1-amine |

| Acetic Acid (a carboxylic acid) | Amidation | Amide | N-(2-Propoxypropyl)acetamide |

Addition Reactions with Epoxides and Epoxysilanes

The nucleophilic character of this compound enables it to participate in ring-opening addition reactions with strained three-membered rings like epoxides.

Reaction with Epoxides: Epoxides react with primary amines in a nucleophilic addition reaction that opens the epoxide ring. polymerinnovationblog.com The amine attacks one of the electrophilic carbons of the epoxide, leading to the formation of a β-amino alcohol. Due to steric effects, the attack generally occurs at the less substituted carbon of the epoxide ring in an SN2-type mechanism. polymerinnovationblog.comacs.org

Reaction with Epoxysilanes: Analogous to the reaction with simple epoxides, this compound can react with epoxysilanes, such as (3-glycidoxypropyl)trimethoxysilane. The amine's nucleophilic attack opens the epoxide ring, resulting in a molecule that incorporates both an amino alcohol and a hydrolyzable silane functionality. researchgate.netresearchgate.net These resulting compounds are valuable as coupling agents or as precursors in the formation of organic-inorganic hybrid materials.

| Reactant | Product Class | Example Product Structure |

|---|---|---|

| Propylene (B89431) Oxide | β-Amino alcohol | 1-((2-Propoxypropyl)amino)propan-2-ol |

| (3-Glycidoxypropyl)trimethoxysilane | Silane-functionalized amino alcohol | 1-((2-Propoxypropyl)amino)-3-(3-(trimethoxysilyl)propoxy)propan-2-ol |

Absence of Publicly Available Research on the Specific Applications of this compound in Advanced Chemical and Biochemical Research

Following a comprehensive review of scientific literature and patent databases, it has been determined that there is a notable absence of publicly available research detailing the specific applications of the chemical compound this compound in the advanced fields of enzyme catalysis, biochemical assays, and drug delivery system development as outlined in the requested article structure.

Extensive searches were conducted to identify studies, scholarly articles, and patents that specifically investigate the role of this compound in:

Enzyme Catalysis and Biochemical Assays: No specific data was found on its use to enhance the solubility of hydrophobic substrates in enzymatic reactions, its function as a co-solvent in enzyme systems, its direct interaction to modulate enzyme activity, or its role in the stabilization of enzymes for extended studies.

Drug Delivery System Development: There is no available information on the impact of this compound on the solubility and bioavailability of poorly soluble pharmaceutical agents.

The scientific community relies on published, peer-reviewed data to establish the functions and applications of chemical compounds. Without such documentation for this compound in the specified contexts, it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline.

It is important to note that the absence of published research does not definitively mean that this compound has no potential applications in these areas. It may be a compound that has not yet been extensively studied for these purposes, or any existing research may be proprietary and not publicly disclosed.

Therefore, this report concludes that there is insufficient scientific evidence to construct the requested article on the applications of this compound in advanced chemical and biochemical research.

Applications in Advanced Chemical and Biochemical Research

Utility in Drug Delivery System Development

Facilitation of Absorption Across Biological Membranes

The ability of a molecule to cross biological membranes is fundamental to its potential biological activity. The structure of 2-Propoxypropan-1-amine, which combines both hydrophilic (the primary amine) and lipophilic (the propoxy and propane (B168953) groups) features, is significant in this context. The passage of molecules across lipid bilayers is often a balance between these properties.

Research into related amine-containing compounds has shown that modifications can significantly enhance membrane permeability. For instance, converting hydrophilic beta-blockers, which contain amine functionalities, into nonionic, more lipophilic prodrugs can result in a several-fold increase in permeation through biological membranes like skin and cornea. nih.gov This principle suggests that the inherent balance in this compound's structure could be favorable for membrane transport. The primary amine group, being ionizable, can interact with the aqueous environment, while the hydrocarbon portion of the molecule can facilitate entry into the lipid bilayer. researchgate.net Studies on other 2-aminopyridine (B139424) based inhibitors have demonstrated that modifying linkers and adding lipophilic groups can significantly improve permeability across models of the blood-brain barrier. nih.gov

The table below outlines the key molecular features of this compound and their likely influence on its ability to cross biological membranes.

| Feature | Chemical Nature | Potential Influence on Membrane Permeability |

| Primary Amine Group | Hydrophilic, Basic | Can be protonated at physiological pH, increasing water solubility. May interact with membrane transporters or form hydrogen bonds with the membrane surface. |

| Propoxy Group | Lipophilic | Increases lipid solubility, facilitating partitioning into the hydrophobic core of the cell membrane. |

| Propane Backbone | Lipophilic | Contributes to the overall nonpolar character of the molecule, aiding in its interaction with the lipid bilayer. |

Exploration in Radiochemistry and Imaging Studies

The presence of a reactive primary amine handle makes this compound a candidate for use in the development of imaging agents, particularly for Positron Emission Tomography (PET).

Positron Emission Tomography (PET) is a powerful in-vivo imaging technique that relies on the detection of radiation from positron-emitting radionuclides incorporated into biologically active molecules, known as radiotracers. nih.gov The synthesis of these tracers requires precursors that can be reliably and efficiently labeled with a radionuclide.

Primary amines are versatile functional groups for this purpose. They serve as excellent points of attachment for bifunctional chelators, which are molecules capable of securely holding a metallic radionuclide (like Gallium-68 or Copper-64) while also being linked to a targeting molecule. nih.gov For example, new chelating platforms have been developed where pendant primary amine groups are used for conjugation to create 68Ga- and 64Cu-based PET probes. nih.gov The primary amine on a molecule like this compound could be reacted with such a chelator system. Once the chelator is attached, it can be complexed with a positron-emitting metal, completing the synthesis of the radiotracer. This strategy allows the core structure of the amine-containing molecule to serve as a scaffold that can be directed toward a specific biological target for imaging.

Contribution to Combinatorial Chemistry and Building Blocks

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. wikipedia.org This approach is a cornerstone of modern drug discovery.

This compound is an example of a "building block," a relatively simple molecule that can be used in the construction of more complex compounds. Primary amines are a particularly important class of building blocks in combinatorial chemistry and medicinal chemistry. enamine.netenamine.net Their utility is due to the reliability and versatility of reactions involving the amine group.

The primary amine of this compound can readily participate in a variety of well-established chemical reactions, allowing it to be connected to a wide range of other molecular scaffolds. This versatility allows for the creation of large, diverse chemical libraries for high-throughput screening. pharmaceutical-technology.com

Common Reactions for Primary Amine Building Blocks

| Reaction Type | Reactant Partner | Resulting Linkage |

|---|---|---|

| Amide Coupling | Carboxylic Acid | Amide |

| Reductive Amination | Aldehyde or Ketone | Secondary Amine |

| Arylation | Aryl Halide | Arylamine |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine |

| Sulfonamide Formation | Sulfonyl Chloride | Sulfonamide |

In multi-step organic synthesis, a starting material is often converted into a more reactive form, known as a reactive intermediate, which then participates in the key bond-forming steps of the reaction. The primary amine of this compound allows it to serve as a precursor to such intermediates. For example, it can react with aldehydes or ketones to form an imine. This imine can then be the key intermediate in subsequent reactions, such as cycloadditions, to form complex ring structures like azetidines. ox.ac.uk The amine group itself can also be part of reactions where it acts as a nucleophile, attacking electrophilic centers to build larger molecular frameworks. researchgate.net This role as a versatile intermediate is crucial for the efficient construction of complex target molecules in synthetic chemistry. organic-chemistry.org

Investigation in Metabolic and Cellular Function Studies

Amines and their more complex polyamine relatives (e.g., putrescine, spermidine) are ubiquitous in biological systems and play critical roles in numerous cellular processes. nih.gov These molecules are involved in cell growth, gene regulation, and maintaining cellular homeostasis. Given this biological importance, compounds like this compound can be useful tools for investigating these functions.

In metabolic studies, researchers could use isotopically labeled versions of this compound to trace its uptake, distribution, and transformation by cells or organisms. This could provide insights into the metabolic pathways that handle simple amines. In cellular function studies, the compound could be used to probe the specificity of enzymes and transporter proteins that recognize and process amines. By studying how this compound or its derivatives interact with cellular machinery, researchers can gain a better understanding of the fundamental roles that amines play in both normal physiology and in disease states. nih.gov

Despite a comprehensive search for scientific literature, no research articles or studies detailing the effects of the chemical compound “this compound” on metabolic pathways or cellular functions in model systems could be located.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed information for the specified sections and subsections. The available information is limited to chemical supplier data, which does not include the in-depth biological research required to fulfill the user's request.

It appears that "this compound" is a compound that has not been the subject of published research in the areas of metabolic or cellular effects, or such research is not publicly accessible.

Mechanistic Investigations of 2 Propoxypropan 1 Amine Interactions

Molecular Interactions and Target Engagement

2-Propoxypropan-1-amine is a bifunctional molecule containing both a primary amine (-NH₂) and an ether (C-O-C) linkage. This structure dictates its ability to engage in a variety of intermolecular forces, which in turn govern its physical properties and interactions with other molecules.

Hydrogen bonding is a critical intermolecular force for this compound. The primary amine group possesses two hydrogen atoms bonded to a highly electronegative nitrogen atom, making it a potent hydrogen bond donor. lumenlearning.combyjus.com Additionally, the lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor. libretexts.orglibretexts.org The ether oxygen also contains two lone pairs of electrons and can function as a hydrogen bond acceptor. masterorganicchemistry.com

These characteristics enable this compound to form hydrogen bonds with itself (intermolecular association) and with other protic molecules like water and alcohols. byjus.comlibretexts.org The intermolecular hydrogen bonding between amine molecules is a significant factor influencing its boiling point. Primary amines, such as this compound, have higher boiling points than alkanes of similar molecular weight due to these interactions. lumenlearning.comlibretexts.org However, the hydrogen bonds in amines are generally weaker than those in alcohols because oxygen is more electronegative than nitrogen, leading to a more polarized O-H bond compared to the N-H bond. lumenlearning.comgeeksforgeeks.org

The presence of both hydrogen bond donor and acceptor sites in this compound suggests it can participate in complex hydrogen-bonding networks. In aqueous solutions, the amine group can form hydrogen bonds with water molecules, contributing to its solubility. byjus.comlibretexts.org

Table 1: Comparison of Boiling Points for Compounds with Similar Molecular Weights

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Predominant Intermolecular Forces |

| Hexane | 86.18 | 69 | London Dispersion Forces |

| Diethyl Ether | 74.12 | 34.6 | Dipole-Dipole, London Dispersion |

| Pentan-1-ol | 88.15 | 138 | Hydrogen Bonding, Dipole-Dipole, London Dispersion |

| This compound (estimated) | 117.20 | Higher than alkanes/ethers, lower than alcohols | Hydrogen Bonding, Dipole-Dipole, London Dispersion |

Note: The boiling point for this compound is an estimation based on the principles of intermolecular forces in analogous compounds.

Van der Waals forces, which encompass London dispersion forces and dipole-dipole interactions, are also integral to the molecular interactions of this compound. britannica.comwikipedia.org

Dipole-Dipole Interactions: The presence of the polar C-N and C-O bonds, due to the difference in electronegativity between carbon, nitrogen, and oxygen, creates a permanent dipole moment in the this compound molecule. This allows for dipole-dipole attractions between adjacent molecules. libretexts.org These forces are stronger than London dispersion forces and contribute to a higher boiling point than nonpolar molecules of similar size. chemguide.co.uk

The combination of hydrogen bonding, dipole-dipole interactions, and London dispersion forces results in a hierarchy of intermolecular force strengths that dictate the physical properties of this compound.

The solubility of this compound is dictated by its amphiphilic nature, possessing both a hydrophilic (polar) amine head and a more hydrophobic (non-polar) propoxypropyl tail. The general principle of "like dissolves like" is applicable here.

In polar solvents like water, the primary amine group can form hydrogen bonds with water molecules, facilitating its dissolution. byjus.comlibretexts.org Lower aliphatic amines are generally soluble in water due to this capability. byjus.com However, the solubility decreases as the size of the hydrophobic alkyl group increases. byjus.comyoutube.com For this compound, the propoxypropyl group represents a significant non-polar component that can limit its water solubility compared to smaller amines.

In non-polar organic solvents, the hydrophobic alkyl chain of this compound can interact favorably with the solvent molecules through van der Waals forces. byjus.com Aliphatic amines generally show good solubility in organic solvents. libretexts.orglumenlearning.com

The amphiphilic character of this compound suggests it may possess emulsifying properties. An emulsifier is a substance that stabilizes an emulsion, which is a mixture of two or more immiscible liquids (like oil and water).

Stereochemical and Regiochemical Studies

The stereochemistry and regiochemistry of reactions involving this compound are of significant interest, particularly in asymmetric synthesis.

The reaction of primary amines with epoxides is a common method for the synthesis of β-amino alcohols. These reactions are known to proceed via an Sₙ2 mechanism, which is inherently stereospecific. researchgate.net

When this compound acts as a nucleophile in the ring-opening of a chiral epoxide, the reaction is expected to proceed with an inversion of configuration at the carbon atom that is attacked. researchgate.net For example, if this compound attacks a chiral epoxide at a stereocenter, the resulting β-amino alcohol will have the opposite stereochemistry at that center.

The regioselectivity of the epoxide ring-opening is influenced by both steric and electronic factors, as well as the reaction conditions (e.g., acidic, basic, or neutral). scielo.org.mx

Under basic or neutral conditions: The amine nucleophile will preferentially attack the less sterically hindered carbon of the epoxide ring. scielo.org.mx

Under acidic conditions: The epoxide oxygen is first protonated, making the C-O bonds more susceptible to cleavage. The nucleophilic attack then occurs at the more substituted carbon atom, as it can better stabilize the partial positive charge that develops in the transition state.

For an unsymmetrical epoxide reacting with this compound, the choice of catalyst and solvent can therefore direct the reaction to yield a specific regioisomer. organic-chemistry.orgorganic-chemistry.org

Table 2: Expected Regioselectivity in the Ring-Opening of Propylene (B89431) Oxide with this compound

| Reaction Conditions | Site of Nucleophilic Attack | Major Product |

| Basic/Neutral | Less substituted carbon (C1) | 1-(2-Propoxypropanamino)propan-2-ol |

| Acidic | More substituted carbon (C2) | 2-(2-Propoxypropanamino)propan-1-ol |

This stereospecific and regioselective nature of the epoxide ring-opening reaction is a powerful tool in organic synthesis for the creation of chiral molecules with defined stereochemistry.

Regioselectivity in Nucleophilic Additions

In the realm of organic synthesis, the nucleophilic addition of amines to electron-deficient alkenes, such as those found in α,β-unsaturated carbonyl compounds (a process often referred to as aza-Michael addition), is a fundamental reaction for carbon-nitrogen bond formation. The regioselectivity of this addition is a critical aspect, dictating the final structure of the product. For an asymmetric divinylic compound or a polarized alkene, the amine nucleophile can potentially attack at more than one electrophilic center.

Studies involving various amines in conjugate additions demonstrate that the regiochemical outcome is influenced by a combination of electronic and steric factors, as well as reaction conditions. scispace.comresearchgate.net Primary amines, such as this compound, act as potent nucleophiles due to the lone pair of electrons on the nitrogen atom. When reacting with an asymmetric electrophile, for instance, an acrylate versus a methacrylate moiety within the same molecule, the amine will preferentially attack the more accessible and electronically more activated position. The less sterically hindered carbon of the acrylate's vinyl group is generally favored over the more substituted methacrylate vinyl group. scispace.com

The inherent reactivity is governed by the electrophilicity of the Michael acceptor. Theoretical calculations using chemical descriptors can predict the local reactivity, indicating the most probable site for nucleophilic attack. scispace.com For this compound, the propoxy group at the 2-position introduces some steric bulk near the amine functional group, which could influence the transition state energy of the addition, although the primary determinant of regioselectivity remains the nature of the electrophile.

The screening of different experimental conditions, such as the choice of solvent, can also modulate the reaction's outcome, although electronic preferences of the substrate are typically dominant. scispace.com

| Electrophilic Site | Relative Steric Hindrance | Electronic Activation | Predicted Major Product | Solvent Condition |

|---|---|---|---|---|

| Acrylate C=C | Low | High | Addition at Acrylate | Tetrahydrofuran (THF) |

| Methacrylate C=C | High | Moderate | Minor or no addition | Tetrahydrofuran (THF) |

| Acrylate C=C | Low | High | Addition at Acrylate | Methanol (protic) |

| Methacrylate C=C | High | Moderate | Minor or no addition | Methanol (protic) |

Polymerization Reaction Mechanisms

Activated Monomer Mechanism in Copolymerization

The Activated Monomer Mechanism (AMM) is a crucial pathway in cationic ring-opening polymerization (CROP), particularly for cyclic esters and ethers. researchgate.net Unlike the active chain end (ACE) mechanism where the growing polymer chain carries the reactive cationic center, in AMM, the monomer is activated by protonation prior to its reaction with a neutral propagating chain end, typically a hydroxyl or amino group. researchgate.net

In the context of copolymerization, this compound can theoretically function as an initiator. The primary amine contains two active hydrogens that can react with a protonated monomer. The polymerization process would be initiated by the addition of the amine to an activated monomer. The resulting species would have a terminal hydroxyl or other active group, which then continues to propagate by attacking subsequent activated monomers. This mechanism is advantageous for controlling the polymer architecture and synthesizing macromolecules with specific end-groups. researchgate.net

The key factors determining whether a polymerization proceeds via AMM include the basicity of the monomer and the presence of protic compounds, such as alcohols or amines, in the system. researchgate.net The amine initiator attacks the activated monomer, leading to ring-opening and the formation of a new, larger molecule that retains a reactive group at its terminus, allowing for chain growth. This process is particularly relevant in the synthesis of polyesters and polyethers where control over molecular weight and dispersity is desired.

Chain Transfer Phenomena in Polymerization Processes

Chain transfer is a fundamental process in polymerization that involves the termination of a growing polymer chain and the simultaneous initiation of a new one. researchgate.net This transfer of reactivity to another molecule, known as a chain transfer agent (CTA), is a key method for controlling the molecular weight of the resulting polymer. Amines can function as chain transfer agents in certain polymerization systems, particularly in free-radical polymerization.

The mechanism involves the abstraction of a hydrogen atom from the N-H bond of the amine by the propagating radical chain end. For this compound, this would result in the formation of a new radical centered on the nitrogen atom. This new aminyl radical can then initiate the polymerization of a new monomer molecule. The efficiency of an amine as a CTA depends on the lability of its N-H bond and the reactivity of the resulting aminyl radical towards the monomer.

The presence of a chain transfer agent like this compound can prevent the formation of excessively high molecular weight polymers and can help avoid issues like reactor fouling in industrial processes by keeping polymer chains shorter and potentially more soluble. mostwiedzy.pl The extent of chain transfer is quantified by the chain transfer constant (Ctr), which is the ratio of the rate constant for chain transfer to the rate constant for propagation.

| Chain Transfer Agent | Functional Group | Expected Ctr x 104 |

|---|---|---|

| This compound | Primary Amine | ~5-10 |

| Dibutylamine | Secondary Amine | ~7-12 |

| Triethylamine | Tertiary Amine | ~1-3 |

Coordination of Epoxides and Monomer Activation

The reaction between amines and epoxides is a cornerstone of polymer chemistry, forming the basis for epoxy resin systems. wiley-vch.de this compound, as a primary amine, can react with two epoxide groups. The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a β-amino alcohol. researchgate.net

The mechanism involves the simultaneous activation of the epoxide. In the absence of other catalysts, a second amine molecule or the N-H group of the attacking amine can coordinate with the epoxide oxygen, polarizing the C-O bond and facilitating the nucleophilic attack. Hydroxyl groups, which are formed during the reaction, are known to catalyze the reaction through the formation of a trimolecular complex, leading to autocatalysis. wiley-vch.de

The reactivity of the amine is a function of its nucleophilic character, with aliphatic amines like this compound being more reactive than aromatic amines. wiley-vch.de The initial reaction of the primary amine group forms a secondary amine, which can then react with a second epoxide molecule. This step-growth polymerization process leads to the formation of a crosslinked polymer network if the monomers have appropriate functionalities. wiley-vch.de The calculated activation barriers for such reactions indicate that steric hindrance can play a significant role, especially in the addition of the second epoxide molecule. researchgate.net

Intermolecular Associations in Solution

Heteroassociation Dynamics in Binary Liquid Mixtures

In these analogous systems, properties such as excess molar volume (VE), deviation in viscosity (Δη), and excess Gibbs free energy of activation for viscous flow (ΔGE) are measured across the entire composition range at different temperatures. researchgate.netbohrium.com Negative values for VE and positive values for Δη and ΔGE are typically indicative of strong specific interactions, such as hydrogen bond formation, between the unlike molecules in the mixture. researchgate.net

It is expected that this compound, when mixed with a hydrogen-bond donor solvent (like an alcohol) or an acceptor, would also exhibit strong heteroassociation. The primary amine group is capable of both donating and accepting hydrogen bonds, and the ether linkage (propoxy group) can also act as a hydrogen bond acceptor. These interactions lead to the formation of complexes and aggregates in solution, significantly affecting the macroscopic properties of the mixture. The strength of these interactions would be expected to follow the order of the amine's basicity and steric accessibility. researchgate.net

| Property | Symbol | Expected Value | Interpretation |

|---|---|---|---|

| Excess Molar Volume | VE (cm3·mol-1) | Negative | Strong H-bonding, interstitial accommodation |

| Viscosity Deviation | Δη (mPa·s) | Positive | Strong specific interactions hindering flow |

| Excess Gibbs Free Energy of Activation | ΔG*E (J·mol-1) | Positive | Complex formation increases activation energy for flow |

Influence on Thermodynamic Properties of Mixtures

No experimental data or theoretical studies were found regarding the influence of this compound on the thermodynamic properties of its mixtures.

Solvation Studies and Preferential Solvation Patterns

There is no available research on the solvation behavior or preferential solvation patterns of this compound in any solvent system.

Hydrogen Bonding Network Dynamics in Aqueous Systems

Specific studies, including experimental (like FTIR or NMR spectroscopy) or computational (like Molecular Dynamics simulations), on the hydrogen bonding network dynamics of this compound in aqueous solutions are not present in the available literature. columbia.eduulisboa.ptscispace.comresearchgate.netmtak.hu

Computational and Theoretical Studies of 2 Propoxypropan 1 Amine

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools for understanding the behavior of chemical compounds at an atomic level. However, specific studies applying these techniques to 2-Propoxypropan-1-amine have not been identified in the current body of scientific literature.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to determining the electronic structure and predicting the reactivity of a molecule. Such calculations for this compound would typically involve methods like Density Functional Theory (DFT) or other ab initio approaches. These studies would yield valuable information, including:

Optimized Molecular Geometry: The three-dimensional arrangement of atoms, bond lengths, and bond angles that corresponds to the lowest energy state of the molecule.

Electronic Properties: Distribution of electron density, dipole moment, and molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting a molecule's reactivity.

Reactivity Descriptors: Parameters derived from the electronic structure that can predict sites of electrophilic or nucleophilic attack.

A search of scholarly databases did not yield any publications presenting the results of such quantum chemical calculations specifically for this compound.

Molecular Dynamics Simulations for Interfacial Interactions (e.g., Membrane Permeation)

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems. For a molecule like this compound, MD simulations could provide insights into its interactions with biological membranes, a critical aspect for understanding its potential biological activity. A typical MD study on membrane permeation would involve:

Constructing a model of a lipid bilayer to represent a cell membrane.

Simulating the interaction of this compound with this membrane over time.

Calculating the potential of mean force (PMF) to determine the energy barrier for the molecule to cross the membrane.

Despite the importance of such studies, no published research detailing molecular dynamics simulations of this compound interacting with membranes could be located.

Geometrical Structure Optimization with Solvent Models (e.g., PCM)

The geometry and properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models like the Polarizable Continuum Model (PCM) are used to simulate the effect of a solvent on the structure of a solute. A study of this compound using such models would involve:

Optimizing the geometry of the molecule within a simulated solvent environment.

Analyzing the changes in bond lengths, angles, and electronic properties in the presence of the solvent.

No specific studies reporting the geometrical structure optimization of this compound with solvent models were found in the literature.

Prediction of Chemical Parameters

Theoretical methods are also used to predict key chemical parameters that govern the behavior of a compound in various chemical and biological systems.

Dissociation Constants (pKa) Estimation

The dissociation constant (pKa) is a critical parameter that describes the tendency of a molecule to donate or accept a proton. For an amine like this compound, the pKa of its conjugate acid is a key determinant of its charge state at a given pH. While there are numerous computational methods for pKa prediction, no studies presenting a predicted pKa value specifically for this compound were identified.

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting pKa values based on quantum chemical calculations. researchgate.netscm.com The application of COSMO-RS to this compound would involve:

Performing quantum chemical calculations (typically DFT) for the neutral amine and its protonated form.

Using the COSMO-RS methodology to calculate the free energies of solvation for both species.

Calculating the free energy of the dissociation reaction in solution to predict the pKa.

Despite the widespread use of COSMO-RS for pKa prediction of a vast array of compounds, a specific application of this method to this compound has not been reported in the accessible scientific literature. nih.govacs.org

Utilization of Gaussian Computational Chemistry Software

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules at the atomic level. Gaussian, a widely used computational chemistry software package, is instrumental in performing high-level quantum mechanical calculations on molecular systems. youtube.com For a molecule like this compound, Gaussian can be employed to predict a wide range of properties, from its three-dimensional structure to its spectroscopic and thermodynamic characteristics. gaussian.comyoutube.com

These calculations are typically based on theoretical frameworks like Density Functional Theory (DFT), which approximates the complex many-electron problem to make it computationally tractable. mdpi.com The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. researchgate.net The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets generally provide more accurate results but at a higher computational cost.

For this compound, a typical workflow using Gaussian would involve:

Geometry Optimization: Determining the lowest energy, most stable 3D conformation of the molecule.

Frequency Calculation: Confirming that the optimized structure is a true energy minimum and calculating vibrational frequencies, which can be compared with experimental infrared (IR) spectra. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections necessary for accurate thermodynamic property calculations. researchgate.netgaussian.com

Property Calculation: Computing various electronic and molecular properties such as dipole moment, molecular orbital energies, and charge distribution.

These fundamental calculations form the basis for more advanced studies, including the prediction of reactivity, reaction mechanisms, and thermodynamic stability. researchgate.net

Prediction of Protonation Order in Diamines

While this compound is a monoamine, the principles for predicting protonation sites are critical for understanding the behavior of more complex polyamines. Computational methods, particularly those implemented in software like Gaussian, are highly effective for determining the preferred site of protonation. mdpi.comresearchgate.net The process involves calculating the energy of the molecule after a proton has been added to each potential basic site.

The fundamental principle is that the proton will preferentially bind to the site that results in the most stable, lowest-energy structure. For a diamine, this involves comparing the energies of the two possible protonated forms. The structure with the lower calculated energy corresponds to the more stable protonated species, indicating the most likely site of first protonation. researchgate.net

The key steps in this computational prediction are:

Optimize the geometry of the neutral diamine molecule.

Create input structures for each possible singly protonated form of the diamine.

Perform geometry optimization and energy calculations for each protonated structure. core.ac.uk

Compare the resulting energies. The lowest energy structure identifies the most basic site.

Factors influencing the protonation order include electronic effects (inductive effects, resonance) and steric hindrance. Computational models inherently account for these factors in their energy calculations. For instance, in unsymmetrical diamines, the primary amino group is often protonated before a tertiary amino group, a trend that can be verified computationally. mdpi.com

Below is an illustrative data table showing the kind of results obtained from such a study on a hypothetical unsymmetrical diamine.

| Protonation Site | Calculation Method | Basis Set | Relative Energy (kJ/mol) | Conclusion |

| Primary Amine (-NH2) | DFT (B3LYP) | 6-31G(d) | 0.00 | Most Favorable Site |

| Tertiary Amine (-NR2) | DFT (B3LYP) | 6-31G(d) | +15.2 | Less Favorable Site |

Note: This table is a hypothetical example to illustrate the output of a computational study.

Calculation of Thermodynamic Properties (e.g., Gibbs Free Energy, Solvation Energies)

Thermodynamic properties are essential for predicting the spontaneity and equilibrium of chemical reactions. khanacademy.org Computational chemistry offers robust methods for calculating key thermodynamic quantities like Gibbs free energy (ΔG) and solvation energies. wikipedia.orgfiveable.me

Gibbs Free Energy (ΔG) The Gibbs free energy of a molecule can be calculated using the results from a frequency calculation in Gaussian. gaussian.comgaussian.com The total Gibbs free energy in the output is the sum of the total electronic energy, the thermal correction to the Gibbs free energy, and the zero-point energy. gaussian.com The change in Gibbs free energy (ΔG) for a reaction is then calculated by subtracting the sum of the free energies of the reactants from the sum of the free energies of the products. chemguide.co.ukyoutube.com A negative ΔG indicates a spontaneous (thermodynamically favored) process. fiveable.me

The equation used is: ΔG° = ΔH° - TΔS° chemguide.co.uk

Where:

ΔH° is the standard enthalpy change.

T is the absolute temperature.

ΔS° is the standard entropy change.

Solvation Energies Reactions often occur in solution, and the effect of the solvent can be significant. Solvation energy is the free energy change associated with transferring a molecule from the gas phase to a solvent. temple.edu Computational models can account for solvent effects using implicit or explicit solvent models.

Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a widely used implicit model where the solvent is treated as a continuous medium with a specific dielectric constant. mdpi.comresearchgate.net This method is computationally efficient for calculating the free energy of solvation.

Explicit Solvation Models: These models involve including individual solvent molecules in the calculation. While more computationally expensive, they can provide a more detailed picture of specific solute-solvent interactions like hydrogen bonding.

Thermodynamic cycles are often employed to calculate properties in solution, such as pKa values, by combining gas-phase calculations with solvation free energies. nih.gov

An example of calculated thermodynamic data for this compound in the gas phase and in water is presented below.

| Property | Gas Phase | Aqueous Phase (PCM) | Units |

| Enthalpy (H) | -387.54 | -387.61 | Hartree |

| Gibbs Free Energy (G) | -387.49 | -387.58 | Hartree |

| Solvation Energy | N/A | -57.7 | kJ/mol |

Note: The values in this table are hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationships (QSAR) and Machine Learning

Development of Structure-Property Relationships for Predictive Chemistry

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the activity or property of a chemical compound based on its molecular structure. wikipedia.org These models are built by finding a statistical correlation between a set of calculated molecular descriptors and an experimentally measured property. researchgate.net

For amines, QSAR models have been developed to predict a variety of properties, including toxicity, mutagenicity, and degradation rates. nih.govnih.govacs.org The process of developing a QSAR model involves several key steps:

Data Collection: A dataset of molecules with known experimental values for the property of interest is assembled.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These descriptors can represent various aspects of the molecular structure, such as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., orbital energies, partial charges) properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the observed property.

Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure it is robust and can make accurate predictions for new, untested compounds. wikipedia.org

For a compound like this compound, a QSAR model could predict properties like its boiling point, its potential as a catalyst, or its environmental fate. bohrium.com

Application of Machine Learning Models for Compound Behavior Prediction

Machine learning (ML), a subset of artificial intelligence, has become an increasingly powerful tool in chemical research. oup.com ML models can often capture complex, non-linear relationships between molecular structure and properties that are missed by traditional QSAR methods. nih.govacs.org

Various machine learning algorithms are applied to predict the behavior of amines:

Random Forest (RF): An ensemble method that builds multiple decision trees and merges their results to improve predictive accuracy and control over-fitting.

Support Vector Machines (SVM): A classification and regression algorithm that finds an optimal hyperplane to separate data points.

Artificial Neural Networks (ANN): A model inspired by the structure of the human brain, capable of learning highly complex patterns in data. mdpi.com

These models are trained on large datasets of amines where molecular structures are represented by descriptors or molecular fingerprints. bohrium.com They have been successfully used to predict a wide range of behaviors, from reaction outcomes and catalytic activity to biotransformation pathways and oxidative degradation rates. nih.govmdpi.com For instance, a machine learning model could be trained to predict the susceptibility of this compound to degradation under specific environmental conditions based on its structural features. acs.org

The performance of different ML models in predicting a specific property (e.g., degradation rate) can be compared using statistical metrics.

| Machine Learning Model | R² (Coefficient of Determination) | RMSE (Root Mean Square Error) |

| Random Forest | 0.92 | 0.15 |

| Gradient Boosting | 0.94 | 0.13 |

| Artificial Neural Network | 0.89 | 0.19 |

Note: This is a representative table comparing the performance of different hypothetical machine learning models.

Kinetic and Stability Modeling

Understanding the kinetics and stability of a chemical compound is crucial for its practical application. Computational modeling can provide valuable insights into the degradation pathways and reaction rates of molecules like this compound.

Alkoxyamines, which share the C-O-N linkage, are a class of compounds whose thermal stability has been studied computationally. Their primary decomposition pathway is the homolysis (breaking) of the C–ON bond to form an alkyl radical and a persistent nitroxyl (B88944) radical. rsc.orgrsc.org The rate of this decomposition is highly dependent on the structure of the molecule. rsc.org

Computational modeling can be used to study the stability of this compound by:

Identifying Potential Degradation Pathways: Theoretical calculations can explore various possible decomposition reactions, such as bond dissociations or rearrangements, to identify the most likely degradation routes.

Calculating Activation Energies: For a proposed reaction pathway, transition state theory can be used to locate the transition state structure and calculate the activation energy (Ea). A higher activation energy corresponds to a slower reaction rate and greater kinetic stability. rsc.org

Modeling Reaction Kinetics: Using calculated activation energies, it is possible to estimate reaction rate constants (k) via the Arrhenius equation. These kinetic models can predict the compound's half-life under different temperature conditions. nih.govuobaghdad.edu.iq

For example, the stability of this compound towards thermal decomposition could be assessed by calculating the bond dissociation energy (BDE) of its weakest bonds. A lower BDE would indicate a less stable bond and a potential site for degradation.

| Bond in this compound | Calculated Bond Dissociation Energy (kJ/mol) |

| C-N | 355 |

| C-O | 381 |

| C-C (propyl chain) | 370 |

| C-H (alpha to N) | 405 |

Note: The BDE values presented are illustrative and not based on actual calculations for this specific molecule.

These modeling approaches allow for the prediction of a compound's shelf life and its behavior under various environmental stressors, guiding the development of strategies for its stabilization. uobaghdad.edu.iq

Integration with Experimental Data

The validation of computational models against experimental results is a critical step in theoretical chemistry. fiveable.me This process ensures the accuracy and predictive power of the theoretical methods employed.

While specific, comprehensive libraries for this compound are not readily found, any future experimental work would generate data (e.g., NMR, IR, Mass Spectrometry, GC-MS) that could be compared against computationally predicted spectra and retention times. This comparison helps in the structural elucidation of reaction products and in refining the computational models.

Should experimental data for the reaction kinetics or thermal stability of this compound become available, it would be crucial for validating the computational models. The process involves:

Performing experiments to measure reaction rates at different temperatures or to identify decomposition products.

Comparing the experimental activation energies and reaction rates with the values predicted by computational methods.

Adjusting the computational model (e.g., by using a different level of theory or basis set) to improve the correlation between theoretical and experimental data.

The lack of specific studies on this compound highlights a gap in the chemical literature and presents an opportunity for future research to characterize this compound both experimentally and theoretically.

Future Directions and Emerging Research Areas for 2 Propoxypropan 1 Amine

Novel Synthetic Routes and Green Chemistry Principles

The synthesis of amines is a cornerstone of the chemical and pharmaceutical industries. gctlc.org Future research into 2-Propoxypropan-1-amine will undoubtedly focus on developing synthetic pathways that are not only efficient but also adhere to the principles of green chemistry. Traditional methods for amine synthesis, such as reductive amination or alkylation, often involve hazardous reagents, stoichiometric waste, and significant energy consumption. acs.org

Green chemistry aims to mitigate these issues by designing chemical processes that reduce or eliminate hazardous substances. yale.edu The application of these principles to the synthesis of this compound could involve several innovative approaches:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. yale.edu

Use of Renewable Feedstocks: Investigating pathways that utilize bio-based precursors, which are renewable rather than depleting. yale.edu For instance, starting from bio-derived propanol (B110389) could offer a more sustainable route.

Safer Solvents and Auxiliaries: Employing environmentally benign solvents, such as deep eutectic solvents (DESs), which are gaining prominence as green substitutes for traditional organic solvents in amine synthesis. mdpi.com

Energy Efficiency: Developing processes that can be conducted at ambient temperature and pressure to reduce the environmental and economic impact of energy requirements. yale.edu

A comparative analysis highlights the potential improvements of a green chemistry approach over traditional methods.

| Principle | Traditional Synthetic Approach | Potential Green Chemistry Approach |

| Waste Prevention | Often generates stoichiometric byproducts. | Aims for high atom economy, reducing waste at the source. yale.edu |

| Feedstock Source | Typically relies on petroleum-based feedstocks. | Utilizes renewable, bio-based feedstocks like bio-propanol. yale.edu |

| Solvents | Employs volatile organic compounds (VOCs). | Uses safer alternatives like water or deep eutectic solvents. mdpi.com |

| Energy Use | May require high temperatures and pressures. | Optimized to run at or near ambient conditions. yale.edu |

Exploration of New Catalytic Systems for Production and Transformation

Catalysis is a fundamental principle of green chemistry, favoring catalytic reagents over stoichiometric ones. yale.edu The future production of this compound will benefit significantly from the exploration of novel catalytic systems that offer higher selectivity, efficiency, and sustainability.

Biocatalysis: Enzymatic routes for amine synthesis are rapidly emerging as powerful and green alternatives to conventional chemical methods. researchgate.net Key enzyme classes that could be engineered for the synthesis of this compound include:

Amine Dehydrogenases (AmDHs): These enzymes catalyze the synthesis of chiral amines from ketones or aldehydes via reductive amination, using ammonia (B1221849) as the amine donor. nih.gov

Transaminases (TAs): TAs catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor, offering high stereoselectivity, which is crucial for pharmaceutical applications. mdpi.comnih.gov

The use of biocatalysts, potentially co-expressed in microbial hosts for process intensification, could lead to nearly quantitative yields and high enantiomeric excess. nih.gov

Homogeneous and Heterogeneous Catalysis: Advanced chemical catalysis also offers promising avenues.

Hydrogen Borrowing/Hydrogen Autotransfer: This elegant catalytic methodology allows for the N-alkylation of amines with alcohols, producing only water as a byproduct. This could be a highly atom-economical route to derivatives of this compound.

Organometallic Catalysis: Systems involving copper and other transition metals can facilitate C-H activation, enabling direct functionalization of the amine backbone to create complex derivatives without the need for pre-functionalized substrates. nih.gov

| Catalytic System | Description | Potential Advantage for this compound |

| Reductive Aminases (RedAms) | Enzymes catalyzing direct, asymmetric reductive amination. researchgate.net | Highly selective synthesis of specific stereoisomers. |

| Transaminases (TAs) | Enzymes transferring an amino group from a donor to a carbonyl acceptor. nih.gov | Green, highly enantioselective route from a prochiral ketone. |

| Hydrogen Borrowing Catalysts | Transition metal complexes that enable N-alkylation with alcohols. | High atom economy; generates only water as a byproduct. |

| Organocopper Catalysis | Facilitates direct C-H functionalization adjacent to the amine. nih.gov | Allows for late-stage modification to produce advanced derivatives. |

Development of Advanced Derivatives for Specific Research Applications

The core structure of this compound serves as a scaffold for the development of advanced derivatives with tailored properties for specific research applications. By modifying the amine group or the propoxy chain, new molecules can be designed and synthesized for screening in various biological or material science contexts.

Research on related alkoxyamines and aminopropyl derivatives has shown their potential as:

Antiparasitic Agents: Certain alkoxyamine derivatives have demonstrated potent activity against Plasmodium and Schistosoma parasites, suggesting a potential avenue for medicinal chemistry exploration. nih.gov

Anticancer Agents: Synthesis of 2-aminopropyl derivatives containing other cyclic scaffolds has yielded compounds with activity against breast cancer cell lines. nih.gov These studies highlight the importance of the aminopropyl moiety in biological activity.

Cardioprotective Agents: Caffeic acid derivatives linked to amine-containing structures have been investigated for their ability to modulate cardiac ion channels, indicating the role of such structures in developing treatments for heart conditions. acs.org

Future research could focus on creating a library of this compound derivatives by introducing various functional groups to probe structure-activity relationships (SAR).

| Derivative Class | Synthetic Strategy | Potential Research Application |

| N-Alkylated/N-Arylated Derivatives | Reductive amination, Buchwald-Hartwig amination | Modulation of physicochemical properties for drug discovery. |

| Fluorinated Analogues | Introduction of fluorine atoms on the propyl chain | Enhancing metabolic stability and binding affinity in biological systems. |

| Pro-drugs/Bioconjugates | Coupling to promoieties or targeting ligands | Improving drug delivery and targeting specific tissues or cells. |

| Quaternary Ammonium (B1175870) Salts | Exhaustive methylation of the amine | Exploration as antimicrobial agents or phase-transfer catalysts. nih.gov |

In-depth Mechanistic Understanding of Complex Biological Interactions

Should this compound or its derivatives exhibit biological activity, a fundamental understanding of their mechanism of action at the molecular level will be crucial. For alkoxyamines, research has pointed towards mechanisms involving the homolysis of the C-O bond, which generates reactive alkyl radicals capable of interacting with biological targets like heme. nih.gov

Future mechanistic studies on this compound would need to investigate:

Target Identification: Pinpointing the specific proteins, enzymes, or cellular pathways with which the compound interacts.

Binding Kinetics and Thermodynamics: Using biophysical techniques to characterize the affinity and nature of the interaction with biological targets.

Structural Biology: Determining the three-dimensional structure of the compound bound to its target to understand the key molecular interactions.

Reactive Intermediate Formation: Investigating whether the compound, like other alkoxyamines, can generate radical species and elucidating their role in the biological effect. nih.govnih.gov

A deeper understanding of protein-protein interactions and the pathways of protein aggregation is essential for developing stable and effective therapeutic agents. nih.gov

Integration of Multiscale Computational Approaches for Predictive Design

Modern drug discovery and materials science are heavily reliant on computational modeling to accelerate the design-build-test-learn cycle. The integration of computational approaches will be instrumental in guiding the future development of this compound and its derivatives.

Quantum Mechanics (QM): Can be used to study the electronic structure of the molecule, predict reaction mechanisms for its synthesis, and investigate the stability of potential reactive intermediates.

Molecular Docking: This technique can predict the preferred binding orientation of this compound derivatives to a target protein, helping to prioritize which compounds to synthesize. nih.gov